3-[5-(4-Methylanilino)-1,3,4-thiadiazol-2-yl]chromen-2-one
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Overview
Description
3-[5-(4-Methylanilino)-1,3,4-thiadiazol-2-yl]chromen-2-one is a complex organic compound that belongs to the class of chromen-2-one derivatives. This compound is characterized by the presence of a chromen-2-one core structure, which is fused with a 1,3,4-thiadiazole ring substituted with a 4-methylanilino group. The unique structural features of this compound make it an interesting subject for various scientific studies, particularly in the fields of medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[5-(4-Methylanilino)-1,3,4-thiadiazol-2-yl]chromen-2-one typically involves a multi-step process. One common method starts with the preparation of the chromen-2-one core, which can be synthesized from salicylaldehyde and ethyl acetoacetate through a Knoevenagel condensation reaction. The resulting product is then subjected to bromination to form 3-(2-bromoacetyl)chromen-2-one.
In the next step, the brominated intermediate is reacted with thiourea to form the 1,3,4-thiadiazole ring. This reaction is typically carried out in ethanol under reflux conditions. Finally, the 4-methylanilino group is introduced through a nucleophilic substitution reaction using 4-methylaniline as the nucleophile.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but often employs more efficient and scalable methods. For instance, the use of continuous flow reactors can enhance reaction efficiency and yield. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, are increasingly being adopted in industrial processes to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
3-[5-(4-Methylanilino)-1,3,4-thiadiazol-2-yl]chromen-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the anilino group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: 4-methylaniline in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives of the chromen-2-one core.
Reduction: Reduced forms of the thiadiazole ring.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-[5-(4-Methylanilino)-1,3,4-thiadiazol-2-yl]chromen-2-one has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of 3-[5-(4-Methylanilino)-1,3,4-thiadiazol-2-yl]chromen-2-one involves its interaction with specific molecular targets in biological systems. The compound is known to interact with enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects. Additionally, the compound’s ability to intercalate with DNA can disrupt cellular processes, contributing to its antimicrobial properties.
Comparison with Similar Compounds
3-[5-(4-Methylanilino)-1,3,4-thiadiazol-2-yl]chromen-2-one can be compared with other similar compounds, such as:
- 4-[[2-[[5-(3-methylanilino)-1,3,4-thiadiazol-2-yl]thio]-1-oxoethyl]amino]benzoic acid
- 5-(2-amino-5-methylthiazol-4-yl)-1,3,4-oxadiazole-2-thiol
These compounds share structural similarities but differ in their specific substituents and functional groups, which can lead to variations in their chemical reactivity and biological activity
Properties
IUPAC Name |
3-[5-(4-methylanilino)-1,3,4-thiadiazol-2-yl]chromen-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N3O2S/c1-11-6-8-13(9-7-11)19-18-21-20-16(24-18)14-10-12-4-2-3-5-15(12)23-17(14)22/h2-10H,1H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLBSJFFNQAGRKW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=NN=C(S2)C3=CC4=CC=CC=C4OC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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